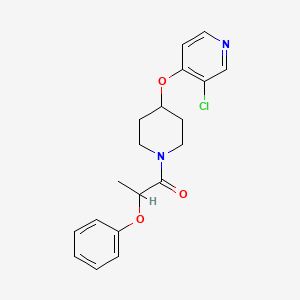

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one is an intricate organic molecule that has gained attention in various fields of research. This compound, notable for its complex structure, comprises a pyridinyl and piperidinyl group connected via an ether linkage to a phenoxypropanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one generally involves multiple steps:

Formation of 3-chloropyridin-4-ol: : The synthesis may begin with chlorination of pyridine to introduce the chlorine atom at the 3-position.

Etherification: : This step involves reacting 3-chloropyridin-4-ol with a suitable halogenated piperidine under basic conditions to form the 4-((3-chloropyridin-4-yl)oxy)piperidine.

Condensation: : The final step typically includes the condensation of the piperidinyl ether with a 2-phenoxypropan-1-one derivative, facilitated by acidic or basic catalysis.

Industrial Production Methods: In industrial settings, the synthesis process is scaled up with optimized conditions for higher yield and purity, often employing continuous flow reactors and automated systems to ensure consistency.

Chemical Reactions Analysis

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one exhibits various types of chemical reactions, notable for its responsiveness to different reagents and conditions:

Oxidation: : The compound can undergo oxidation reactions primarily at the piperidinyl ring, leading to the formation of N-oxide derivatives.

Reduction: : Reduction typically targets the ketone group in the 2-phenoxypropanone moiety, resulting in the formation of alcohol derivatives.

Substitution: : Both nucleophilic and electrophilic substitution reactions are common, especially on the pyridinyl and phenoxy rings. Common reagents include halogens, alkylating agents, and nitrating agents.

Major Products: : Depending on the reaction conditions, the major products can range from oxidized derivatives, reduced alcohols, to various substituted compounds on the aromatic rings.

Scientific Research Applications

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one has found applications across numerous research fields:

Chemistry: : As a reactant in organic synthesis and as an intermediate in the preparation of complex organic molecules.

Biology: : Used in the study of biochemical pathways and cellular interactions, often serving as a probe or ligand.

Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: : Utilized in the development of advanced materials and as a component in specialized chemical formulations.

Mechanism of Action

The mechanism by which 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one exerts its effects is diverse, depending on its application:

Molecular Targets: : The compound may interact with various proteins, enzymes, or receptors within biological systems, modulating their activity.

Pathways Involved: : It may influence signal transduction pathways, oxidative stress responses, and metabolic processes.

Comparison with Similar Compounds

In comparison to structurally similar compounds, 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one stands out due to its specific structural features and reactivity profiles.

List of Similar Compounds

1-(4-((2-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one

1-(4-((3-Fluoropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenylpropan-1-one

This uniqueness is highlighted by its distinct molecular interactions and chemical properties, which are leveraged in its various scientific and industrial applications.

Biological Activity

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features, including a chloropyridinyl moiety, a piperidinyl group, and a phenoxypropanone framework, suggest significant biological activity. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, synthesis, and potential therapeutic implications.

- Molecular Formula : C19H21ClN2O3

- Molecular Weight : 360.84 g/mol

- Structural Features : The compound features a chloropyridinyl group that enhances its biological activity, making it a valuable candidate for drug development.

Research indicates that this compound exhibits significant activity against various biological targets:

- Receptor Binding : Studies have shown that this compound binds effectively to certain neurotransmitter receptors, suggesting potential applications in neuropharmacology.

- Enzyme Inhibition : It has been investigated for its ability to inhibit enzymes involved in neurotransmitter metabolism, which may contribute to its therapeutic effects in neurodegenerative diseases.

Therapeutic Applications

The compound has been studied for its potential applications in treating conditions such as:

- Neurodegenerative Diseases : Its ability to modulate neurotransmitter systems positions it as a candidate for treating disorders like Alzheimer's disease.

- Cancer Treatment : Similar compounds have shown promise in cancer therapy, indicating that further research into this compound's anticancer properties may be warranted.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Neurotransmitter Modulation :

- A study demonstrated that the compound significantly increased levels of beta-phenylethylamine in rat models, indicating its role as a monoamine oxidase (MAO) inhibitor .

- In vivo experiments showed neuroprotective effects against MPTP-induced dopamine depletion, suggesting potential benefits in Parkinson's disease models .

- Inhibition of Amyloid Aggregation :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful.

| Compound Name | Description | Potential Applications |

|---|---|---|

| 1-(4-((3-Chloropyridin-2-yloxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone | Known for potential cancer treatment properties | Cancer therapy |

| (4-((3-Chloropyridin-2-yloxy)piperidin-1-y)(naphthalen-1-y)methanone | Features similar structural components but varies in substituents | Unknown |

| Ethyl 4-(4-((3-chloropyridin-4-yloxy)piperidin-1-y)-4-oxobutanoate | Another derivative with distinct chemical properties | Unknown |

| 1-(4-(3-Chloropyridin-yloxy)piperidinyl)-3-phenyloxypropanone | Shares a common piperidine structure but differs in functional groups | Unknown |

Properties

IUPAC Name |

1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-phenoxypropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3/c1-14(24-15-5-3-2-4-6-15)19(23)22-11-8-16(9-12-22)25-18-7-10-21-13-17(18)20/h2-7,10,13-14,16H,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGJHLAHWOXKGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.